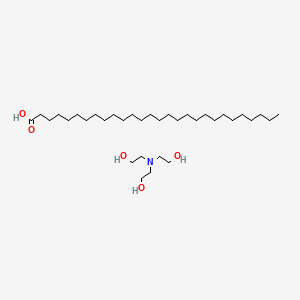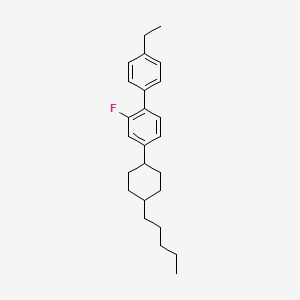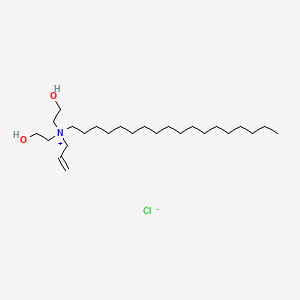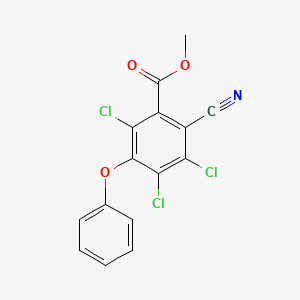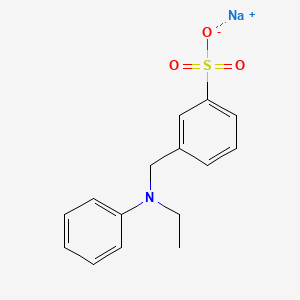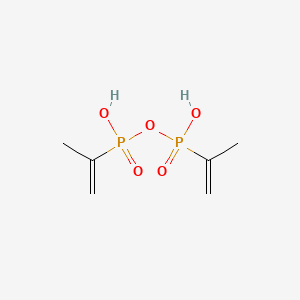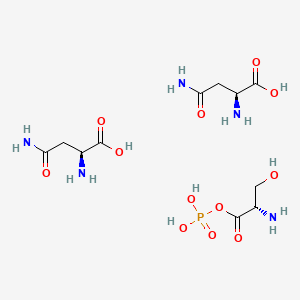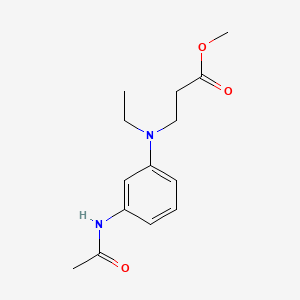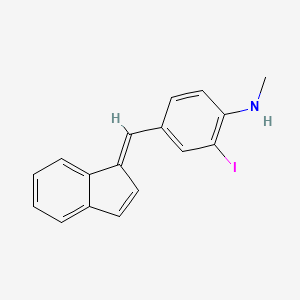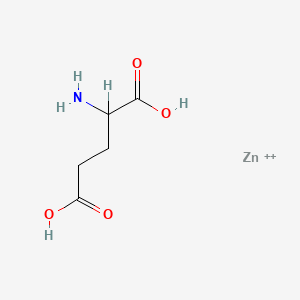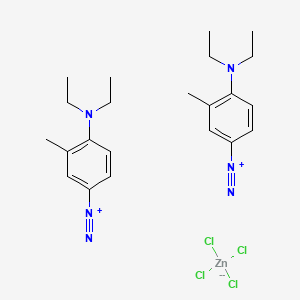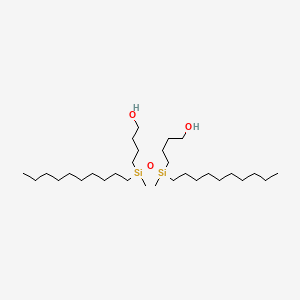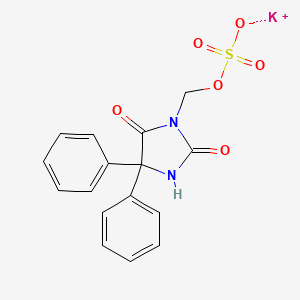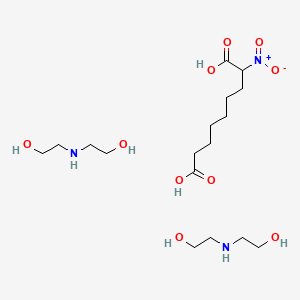
Einecs 307-133-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Nitrononansäure, 2,2'-Iminodiethanol-Komplex beinhaltet die Reaktion von Nonansäure mit 2,2'-Iminodiethanol unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator und wird bei erhöhten Temperaturen durchgeführt, um eine vollständige Umsetzung zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von industriellen Reaktoren, präziser Temperaturkontrolle und kontinuierlicher Überwachung, um die Produktqualität und -ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Nitrononansäure, 2,2'-Iminodiethanol-Komplex durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann je nach verwendetem Oxidationsmittel zu verschiedenen Produkten oxidiert werden.
Reduktion: Reduktionsreaktionen können zur Bildung einfacherer Verbindungen führen.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, variieren je nach den spezifischen Bedingungen und Reagenzien, die verwendet werden. So kann die Oxidation beispielsweise zu Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen könnte.
Wissenschaftliche Forschungsanwendungen
Nitrononansäure, 2,2'-Iminodiethanol-Komplex hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in der organischen Synthese und Katalyse verwendet.
Biologie: In biochemischen Assays und als Stabilisierungsmittel für Enzyme eingesetzt.
Medizin: Für potenzielle therapeutische Eigenschaften und die Entwicklung von Medikamenten untersucht.
Industrie: Bei der Herstellung von Polymeren, Harzen und Beschichtungen eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den Nitrononansäure, 2,2'-Iminodiethanol-Komplex seine Wirkung entfaltet, beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme binden und deren Aktivität verändern, was verschiedene biochemische Wege beeinflusst. Die genauen molekularen Zielstrukturen und Pfade hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism by which Nitrononanedioic acid, 2,2’-iminodiethanol complex exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Nonansäure: Ein Vorläufer bei der Synthese von Nitrononansäure, 2,2'-Iminodiethanol-Komplex.
2,2'-Iminodiethanol: Ein weiterer Vorläufer, der bei der Synthese verwendet wird.
Adipinsäure: Ähnlich in der Struktur, aber mit unterschiedlichen Eigenschaften und Anwendungen.
Einzigartigkeit
Nitrononansäure, 2,2'-Iminodiethanol-Komplex ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die eine einzigartige chemische Reaktivität und Anwendungen verleihen. Seine Fähigkeit, stabile Komplexe mit Metallen und anderen Verbindungen zu bilden, macht es in verschiedenen industriellen und Forschungsbereichen wertvoll.
Eigenschaften
CAS-Nummer |
97552-81-3 |
|---|---|
Molekularformel |
C17H37N3O10 |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethanol;2-nitrononanedioic acid |
InChI |
InChI=1S/C9H15NO6.2C4H11NO2/c11-8(12)6-4-2-1-3-5-7(9(13)14)10(15)16;2*6-3-1-5-2-4-7/h7H,1-6H2,(H,11,12)(H,13,14);2*5-7H,1-4H2 |
InChI-Schlüssel |
LJRVUGWLUIGOAA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC(=O)O)CCC(C(=O)O)[N+](=O)[O-].C(CO)NCCO.C(CO)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


